Ethyl 2-(6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)acetate
Description
Properties
Molecular Formula |
C15H17NO5 |
|---|---|
Molecular Weight |
291.30 g/mol |
IUPAC Name |
ethyl 2-(6,7-dimethoxy-4-oxoquinolin-1-yl)acetate |
InChI |
InChI=1S/C15H17NO5/c1-4-21-15(18)9-16-6-5-12(17)10-7-13(19-2)14(20-3)8-11(10)16/h5-8H,4,9H2,1-3H3 |
InChI Key |
HNJMZQOFKRCLHP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C=CC(=O)C2=CC(=C(C=C21)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)acetate typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.
Introduction of the Methoxy Groups: The methoxy groups at positions 6 and 7 can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Formation of the Ethyl Ester: The ethyl ester group can be introduced through esterification reactions using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on cost-effectiveness, yield, and scalability. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
Ethyl 2-(6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)acetate exhibits biological activities, especially in antimicrobial and anticancer research. Quinoline core compounds have demonstrated activity against pathogens and cancer cell lines because of their ability to interact with biological targets like enzymes and receptors.
Related Compounds
Several related compounds share a similar quinoline structure but have different substituents that may influence their chemical reactivity and biological activity. These compounds include:
- Ethyl 2-(6-bromo-4-oxoquinolin-1(4H)-yl)acetate: This compound has a bromine substitution and enhanced reactivity due to the halogen atom.
- Ethyl 2-(6-methyl-4-oxoquinolin-1(4H)-yl)acetate: This compound has a methyl group instead of dimethoxy, leading to a potentially different biological activity profile.
- Ethyl 2-(3-methylquinolin-2(1H)-one): This compound has different positioning of substituents on the quinoline, causing variation in pharmacological properties.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl 2-(6-bromo-4-oxoquinolin-1(4H)-yl)acetate | Similar quinoline structure with bromine substitution | Enhanced reactivity due to halogen atom |
| Ethyl 2-(6-methyl-4-oxoquinolin-1(4H)-yl)acetate | Methyl group instead of dimethoxy | Potentially different biological activity profile |
| Ethyl 2-(3-methylquinolin-2(1H)-one) | Different positioning of substituents on quinoline | Variation in pharmacological properties |
Mechanism of Action
The mechanism of action of Ethyl 2-(6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)acetate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound shares structural motifs with several analogs, particularly in the quinolinone/isoquinoline family. Below is a comparative analysis based on substituent variations and functional groups:
Table 1: Structural Comparison of Ethyl 2-(6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)acetate and Analogs
Pharmacological and Biochemical Comparison
While direct pharmacological data for the target compound are absent in the evidence, insights can be inferred from related studies:
Table 2: Functional Comparison Based on Structural Analogues
Key Findings :
Biological Activity
Ethyl 2-(6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of this compound is C₁₅H₁₇N₁O₅, with a molecular weight of 291.3 g/mol. The compound features a quinoline moiety with dimethoxy substituents at the 6 and 7 positions, along with an ester functional group. The synthesis typically involves the reaction of a suitable quinoline derivative with ethyl chloroacetate through an acylation mechanism, where the nitrogen atom of the quinoline acts as a nucleophile.
Antimicrobial Properties
Research indicates that compounds with similar quinoline structures exhibit significant antimicrobial activity against various pathogens. The presence of the quinoline core enhances interactions with biological targets such as enzymes and receptors, which may contribute to its efficacy against microbial strains.
Anticancer Activity
This compound has been investigated for its anticancer properties. A study involving hybrid compounds that incorporate quinoline derivatives demonstrated substantial antitumor effects against Ehrlich Ascites Carcinoma (EAC) cells in animal models. The results indicated a complete reduction in tumor cell viability (100%) following treatment with related compounds .
The mechanism of action appears to involve apoptosis induction and antioxidant activity, as evidenced by histopathological examinations and biochemical assays measuring liver and kidney function post-treatment. Notably, these compounds did not exhibit harmful effects on vital organs, suggesting a favorable safety profile .
Study Overview
A significant study evaluated the antitumor activity of ethyl derivatives containing quinoline structures. Mice treated with these compounds showed:
- Complete tumor cell viability reduction : Confirmed through in vivo experiments.
- Enhanced antioxidant capacity : Measured via total antioxidant assays.
- Histological integrity : Liver and kidney tissues showed no pathological changes post-treatment.
Molecular Docking Studies
Molecular docking simulations further elucidated the binding affinity of this compound to specific cancer-related receptors. These studies indicated promising interactions that could inform future drug design efforts targeting similar pathways in cancer therapy .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl 2-(6-bromo-4-oxoquinolin-1(4H)-yl)acetate | Similar quinoline structure with bromine substitution | Enhanced reactivity due to halogen atom |
| Ethyl 2-(6-methyl-4-oxoquinolin-1(4H)-yl)acetate | Methyl group instead of dimethoxy | Potentially different biological activity profile |
| Ethyl 2-(3-methylquinolin-2(1H)-one) | Different positioning of substituents on quinoline | Variation in pharmacological properties |
This table highlights how variations in substituents can influence both chemical reactivity and biological activity.
Q & A
Q. What synthetic routes are recommended for Ethyl 2-(6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)acetate?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting a functionalized quinoline derivative (e.g., 6,7-dimethoxy-4-oxoquinoline) with ethyl oxalyl chloride or bromoacetate under basic conditions. For example:
- Step 1: Activate the quinoline core at the 1-position using a base (e.g., NaH or K₂CO₃).
- Step 2: Introduce the acetate group via alkylation with ethyl bromoacetate or ethyl oxalyl chloride .
- Step 3: Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).
Key Data:
| Reaction Condition | Yield | Reference |
|---|---|---|
| Ethyl oxalyl chloride, K₂CO₃, DMF | 65-75% | |
| Ethyl bromoacetate, NaH, THF | 55-60% |
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR (¹H/¹³C): Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from dimethoxy and quinoline protons .
- X-ray Crystallography: Use SHELXL for structure refinement. Key parameters:
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ and fragmentation patterns.
Example Crystallographic Data:
| Parameter | Value | Reference |
|---|---|---|
| Crystallization Solvent | Ethanol | |
| R-factor | < 0.05 |
Q. What safety protocols are essential when handling this compound?
Methodological Answer:
- Hazard Mitigation:
- First Aid:
- Skin contact: Wash with soap/water for 15 minutes.
- Inhalation: Move to fresh air; administer oxygen if needed .
Advanced Research Questions
Q. How can discrepancies in NMR data between synthesized batches be resolved?
Methodological Answer:
- Root Cause Analysis:
- Resolution:
Q. How can computational methods predict the compound’s electronic properties?
Methodological Answer:
- Density Functional Theory (DFT):
- Molecular Docking:
Q. How should contradictory biological activity data be addressed in structure-activity studies?
Methodological Answer:
- Experimental Design:
- Standardize assay conditions (e.g., cell line, incubation time).
- Include positive controls (e.g., doxorubicin for cytotoxicity assays).
- Data Validation:
Data Contradiction Analysis
Case Study: Conflicting LogP values from computational vs. experimental methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
